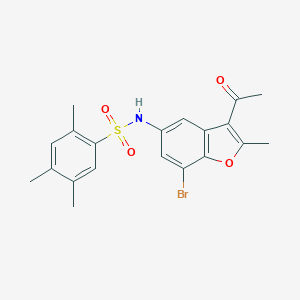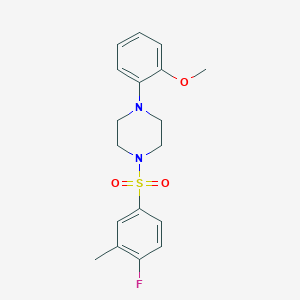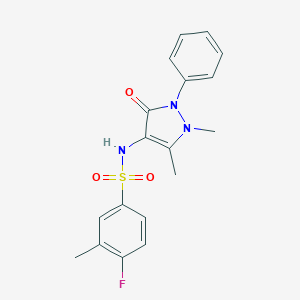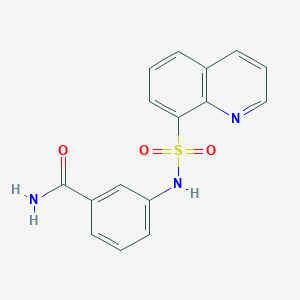
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and there is considerable interest in developing it further for clinical use.
Mecanismo De Acción
The exact mechanism of action of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting the activity of BRD4, N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is thought to interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of several genes that are involved in cancer progression. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its specificity for BRD4. This makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, it has been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential therapeutic agent.
One limitation of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications. In addition, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the study of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors. Another potential direction is the investigation of the use of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in combination with other anticancer agents, which may enhance its effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in humans, and to explore its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride to yield 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid. This intermediate is then reacted with phosphorus tribromide to form 3-bromo-2-methyl-1-benzofuran-5-carboxylic acid. The final step involves the reaction of this intermediate with 2,4,5-trimethylbenzenesulfonyl chloride to yield N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
Propiedades
Fórmula molecular |
C20H20BrNO4S |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-10-6-12(3)18(7-11(10)2)27(24,25)22-15-8-16-19(13(4)23)14(5)26-20(16)17(21)9-15/h6-9,22H,1-5H3 |
Clave InChI |
UQBIRNMXPYZTAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Br)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)



![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)


